molecular formula C3H6Br2 B566158 1,3-Dibromopropane-d6 CAS No. 120404-22-0

1,3-Dibromopropane-d6

Cat. No.: B566158
CAS No.: 120404-22-0
M. Wt: 207.926
InChI Key: VEFLKXRACNJHOV-NMFSSPJFSA-N
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Description

1,3-Dibromopropane-d6 is a deuterated derivative of 1,3-dibromopropane, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its isotopic labeling, which makes it useful in various analytical and synthetic applications .

Chemical Reactions Analysis

1,3-Dibromopropane-d6 undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,3-Dibromopropane-d6 involves its interaction with nucleophiles and electrophiles in various chemical reactions. The deuterium atoms in the compound provide a unique mass signature, allowing researchers to trace its pathways and interactions in complex systems. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Biological Activity

1,3-Dibromopropane-d6 is a deuterated form of 1,3-dibromopropane, a halogenated organic compound characterized by two bromine atoms attached to non-adjacent carbon atoms in a propane chain. The introduction of deuterium (d6) enhances its stability and allows for unique applications in biological and chemical research. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and implications for health and safety.

  • Molecular Formula : C₃H₆Br₂ (deuterated)
  • Molecular Weight : 227.93 g/mol
  • CAS Number (Labeled) : 120404-22-0
  • CAS Number (Unlabeled) : 109-64-8

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily due to its ability to act as an alkylating agent. This property allows it to form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to enzyme inhibition or activation. The following mechanisms have been identified:

  • Oxidative Stress Induction : The compound can influence cellular signaling pathways, which may result in oxidative stress. This is particularly relevant in studies examining its impact on gene expression related to detoxification processes.
  • Glutathione Conjugation : Interactions with glutathione S-transferase have been observed, leading to the formation of glutathione conjugates. This process is crucial for the metabolism and detoxification of the compound within biological systems.

In Vitro Studies

Research indicates that this compound affects various biological systems:

  • Cellular Metabolism : Prolonged exposure to the compound has been linked to alterations in metabolic pathways and gene expression related to stress responses.
  • DNA Damage : Due to its alkylating nature, there is potential for DNA damage under certain conditions, raising concerns about mutagenicity and carcinogenicity.

Case Studies

Several studies have documented the effects of this compound on cellular systems:

  • A study examining the compound's reactivity found that it caused significant oxidative stress in cultured human cells, leading to increased levels of reactive oxygen species (ROS) and subsequent cellular damage .
  • Another investigation focused on the compound's interaction with liver microsomes demonstrated its metabolic stability and potential effects on liver function. The metabolic pathways involved were assessed using human liver microsomes as a model system .

Comparative Analysis with Similar Compounds

The table below highlights key differences between this compound and other related compounds:

Compound NameStructureKey Differences
1,3-DibromopropaneCH₂BrCHBrCH₃Non-deuterated version; similar reactivity but lacks isotopic labeling.
1,2-DibromopropaneCH₃CHBrCH₂BrBromine atoms on adjacent carbons; different reactivity patterns.
1-Bromo-2-propanolCH₃C(Br)(OH)CH₃Contains a hydroxyl group instead of a second bromine; different functional properties.

Safety and Handling Considerations

Given its biological activity, appropriate safety measures should be taken when handling this compound:

  • Toxicity : The compound has demonstrated cytotoxic effects in various assays, necessitating careful handling to avoid exposure.
  • Environmental Impact : Its potential for inducing oxidative stress raises concerns about environmental persistence and bioaccumulation.

Q & A

Basic Research Questions

Q. How can researchers verify the degree of deuteration in 1,3-Dibromopropane-d6 to ensure isotopic purity for experiments?

Methodological Answer: Utilize mass spectrometry (MS) to quantify the deuterium-to-hydrogen ratio by analyzing isotopic peaks in the molecular ion cluster. Confirm positional deuteration using ¹H-NMR spectroscopy , where proton signals from non-deuterated regions (e.g., residual CH groups) appear as diminished or absent peaks. Isotopic purity ≥99 atom% D is critical for minimizing experimental variability .

Q. What are the key differences in reactivity between this compound and its non-deuterated analog (1,3-Dibromopropane) in nucleophilic substitution reactions?

Methodological Answer: The deuterated compound exhibits a kinetic isotope effect (KIE) due to stronger C-D bonds, which slows reaction rates in SN2 mechanisms. To assess this, compare rate constants (kH/kD) under identical conditions (e.g., reaction with NaI in acetone). Computational modeling (DFT) can further elucidate transition-state differences .

Q. How should this compound be stored to maintain stability in long-term studies?

Methodological Answer: Store in amber glass vials under inert gas (argon or nitrogen) at ≤4°C. Avoid exposure to light and moisture, as photolytic degradation or hydrolysis can generate HBr. Regularly validate stability via GC-MS to detect decomposition products like propene-d6 .

Advanced Research Questions

Q. How can isotopic labeling with this compound be leveraged to trace reaction pathways in complex organic syntheses?

Methodological Answer: Incorporate the compound as a deuterated linker in multi-step reactions (e.g., cross-coupling or cyclopropanation). Use LC-MS/MS or isotopic labeling mass spectrometry to track deuterium retention in intermediates. For example, in Suzuki-Miyaura couplings, monitor deuterium loss to infer cleavage mechanisms .

Q. What experimental strategies resolve contradictions in observed regioselectivity when using this compound versus non-deuterated analogs in elimination reactions?

Methodological Answer: Perform control experiments with both compounds under varying bases (e.g., KOtBu vs. DBU) and solvents. Use ²H NMR to detect isotopic scrambling and kinetic studies to differentiate between E2 and E1cb mechanisms. Computational simulations (e.g., Gaussian) can model steric and electronic effects of deuteration .

Q. How can researchers design mechanistic studies to isolate the isotopic effect of this compound in enzyme-catalyzed dehalogenation reactions?

Methodological Answer: Use stopped-flow kinetics with deuterated and non-deuterated substrates to measure KIE on kcat/KMk_{\text{cat}}/K_M. Pair with X-ray crystallography or cryo-EM to visualize deuterium’s impact on enzyme-substrate binding. Validate with isotopic labeling of active-site residues via site-directed mutagenesis .

Q. Safety and Compliance

Q. What are the recommended protocols for neutralizing waste containing this compound in laboratory settings?

Methodological Answer: Treat waste with a 10% sodium bicarbonate solution to neutralize HBr byproducts, followed by adsorption onto activated carbon or vermiculite. Dispose via certified hazardous waste facilities. Document disposal methods in compliance with EPA guidelines (e.g., 40 CFR Part 261) .

Q. Data Analysis and Interpretation

Q. How can researchers address discrepancies in NMR spectral data when deuterated byproducts are detected in reactions involving this compound?

Methodological Answer: Use ²H-decoupled ¹H NMR to suppress splitting from deuterium, clarifying proton environments. For complex mixtures, apply DOSY (Diffusion-Ordered Spectroscopy) to separate signals by molecular size. Cross-reference with high-resolution MS to identify deuterated fragments .

Q. Literature and Knowledge Gaps

Q. What systematic approaches can identify understudied applications of this compound in materials science?

Methodological Answer: Conduct a structured literature review using SciFinder or Reaxys with keywords: "deuterated alkyl halides" AND "polymer electrolytes" OR "coordination frameworks." Filter for studies post-2020 to prioritize recent innovations. Cross-reference with patents (e.g., USPTO) to identify industrial-academic collaborations .

Properties

IUPAC Name

1,3-dibromo-1,1,2,2,3,3-hexadeuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i1D2,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFLKXRACNJHOV-NMFSSPJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Br)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718713
Record name 1,3-Dibromo(~2~H_6_)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120404-22-0
Record name 1,3-Dibromo(~2~H_6_)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 120404-22-0
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